molecular formula C10H7BrF2N2O2 B14053498 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione

1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B14053498
M. Wt: 305.08 g/mol
InChI Key: OEPQFUSXOLOXQP-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hexahydropyrimidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluoroaniline to obtain 4-bromo-2,6-difluoroaniline . This intermediate is then subjected to cyclization reactions with appropriate reagents to form the hexahydropyrimidine-2,4-dione ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The hexahydropyrimidine-2,4-dione moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione is unique due to the combination of its halogenated phenyl ring and the hexahydropyrimidine-2,4-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7BrF2N2O2

Molecular Weight

305.08 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H7BrF2N2O2/c11-5-3-6(12)9(7(13)4-5)15-2-1-8(16)14-10(15)17/h3-4H,1-2H2,(H,14,16,17)

InChI Key

OEPQFUSXOLOXQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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